REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][S:5]([OH:8])(=[O:7])=[O:6].[CH2:9]1[CH2:15][S:12](=[O:14])(=[O:13])[O:11][CH2:10]1>O>[S:5]([CH2:4][CH2:3][CH2:2][O:1][S:12]([CH2:15][CH2:9][CH2:10][OH:11])(=[O:14])=[O:13])([OH:8])(=[O:7])=[O:6]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
OCCCS(=O)(=O)O
|
Name
|
|
Quantity
|
3 mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1COS(=O)(=O)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
results in a crystallizing oil which
|
Name
|
|
Type
|
|
Smiles
|
S(=O)(=O)(O)CCCOS(=O)(=O)CCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |